molecular formula C26H29N3O3S B14950647 N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-phenylethyl)benzenesulfonamide

N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-phenylethyl)benzenesulfonamide

Cat. No.: B14950647
M. Wt: 463.6 g/mol
InChI Key: WMSRTUUKCCIMLY-UHFFFAOYSA-N
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Description

N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-phenylethyl)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, a sulfonamide group, and phenyl groups, which contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-phenylethyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4-phenylpiperazine with an appropriate acylating agent to introduce the oxoethyl group. This intermediate is then reacted with benzenesulfonyl chloride under basic conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-purity reagents, and stringent reaction control to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-phenylethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-phenylethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-phenylethyl)benzenesulfonamide involves its interaction with specific molecular targets. The piperazine ring and sulfonamide group are known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]amine
  • N-benzyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide
  • Phenoxy acetamide derivatives

Uniqueness

N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-phenylethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C26H29N3O3S

Molecular Weight

463.6 g/mol

IUPAC Name

N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-phenylethyl)benzenesulfonamide

InChI

InChI=1S/C26H29N3O3S/c30-26(28-20-18-27(19-21-28)24-12-6-2-7-13-24)22-29(17-16-23-10-4-1-5-11-23)33(31,32)25-14-8-3-9-15-25/h1-15H,16-22H2

InChI Key

WMSRTUUKCCIMLY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CN(CCC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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